molecular formula C15H12IN3O3 B11695965 2-iodo-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

2-iodo-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B11695965
M. Wt: 409.18 g/mol
InChI Key: XAKVXIALYOQMTI-LICLKQGHSA-N
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Description

2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C₁₅H₁₂IN₃O₃ It is characterized by the presence of an iodine atom, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 2-iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 3-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and iodo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-iodo-N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzohydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can be compared with similar compounds such as:

    2-Iodo-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide: Similar structure but with the nitro group in the para position.

    2-Iodo-N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide: Similar structure but with an amino group instead of a nitro group.

    2-Bromo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide: Similar structure but with a bromine atom instead of an iodine atom.

The uniqueness of 2-iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12IN3O3

Molecular Weight

409.18 g/mol

IUPAC Name

2-iodo-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H12IN3O3/c1-10(11-5-4-6-12(9-11)19(21)22)17-18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,18,20)/b17-10+

InChI Key

XAKVXIALYOQMTI-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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